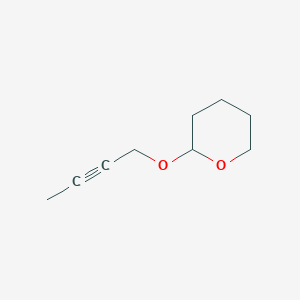

2-(2-Butyn-1-yloxy)tetrahydro-2H-pyran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Butyn-1-ol tetrahydro-2H-pyran ether is an organic compound that belongs to the family of ethers It is characterized by the presence of a tetrahydro-2H-pyran ring attached to a 2-butyn-1-ol moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyn-1-ol tetrahydro-2H-pyran ether typically involves the reaction of 2-butyn-1-ol with tetrahydro-2H-pyran under specific conditions. One common method is the acid-catalyzed etherification reaction, where an acid catalyst such as sulfuric acid or p-toluenesulfonic acid is used to facilitate the formation of the ether bond. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 2-Butyn-1-ol tetrahydro-2H-pyran ether may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

2-Butyn-1-ol tetrahydro-2H-pyran ether can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the alkyne moiety to an alkene or alkane.

Substitution: The ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted ethers or alcohols.

科学的研究の応用

While the exact compound "2-(2-Butyn-1-yloxy)tetrahydro-2H-pyran" was not found in the search results, a similar compound, "2-(3-Butynyloxy)tetrahydropyran," was identified and its applications are detailed below . Additionally, information on tetrahydropyran derivatives used in HIV-1 protease inhibitors is included, as these compounds share a tetrahydropyran moiety .

Tetrahydropyran Derivatives as HIV-1 Protease Inhibitors

Tetrahydropyran derivatives are utilized in the design and synthesis of HIV-1 protease inhibitors .

Key Strategy of Molecular Design

- Cyclic ether and polyether-like templates, such as tetrahydropyran, are incorporated to position ether oxygens to make specific hydrogen bonds with the backbone atoms of active site residues . This design strategy is based on the evidence that a protease cannot alter its overall backbone conformation without compromising its catalytic fitness for viral replication .

Enhancing Active Site Interactions

- The incorporation of a stereochemically defined bis-tetrahydrofuran (bis-THF) ligand in Darunavir (DRV) promotes hydrogen bonding interactions . The extra methylene group on the tetrahydropyran increases van der Waals interaction in the active site .

Improving Hydrophobic Contacts

- The replacement of a bis-THF with a crown-THF P2 ligand led to enhanced van der Waals interactions in the S2 site . These increased hydrophobic interactions, in addition to the robust hydrogen bond interaction pattern of a cyclopropylaminobenzothiazole-based P2′ ligand, led to PIs with unprecedented potency against multidrug-resistant HIV-1 strains .

Additional Tetrahydropyran Derivatives

2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran

- This compound is a versatile building block for synthesizing various organic compounds and has been used in a wide range of scientific research applications . It could be used to synthesize 3-methoxy-2-(2-propenyl)-α-[(5S)-5-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]benzenemethanol .

2-(but-3-yn-1-yloxy) tetrahydro-2H-pyran

作用機序

The mechanism of action of 2-Butyn-1-ol tetrahydro-2H-pyran ether involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry.

類似化合物との比較

Similar Compounds

2-Butyn-1-ol: A simpler compound without the tetrahydro-2H-pyran ring.

Tetrahydro-2H-pyran: A cyclic ether without the 2-butyn-1-ol moiety.

2-Butyn-1-ol tetrahydrofuran ether: Similar structure but with a tetrahydrofuran ring instead of a tetrahydro-2H-pyran ring.

Uniqueness

2-Butyn-1-ol tetrahydro-2H-pyran ether is unique due to the combination of the alkyne and ether functionalities within a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.

生物活性

2-(2-Butyn-1-yloxy)tetrahydro-2H-pyran is a synthetic compound with potential biological activity, particularly in medicinal chemistry. Its structure, featuring a tetrahydropyran ring and an alkyne substituent, suggests that it may interact with various biological targets, including enzymes and receptors. This article reviews the current understanding of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-3-butyn-2-ol with tetrahydro-2H-pyran in the presence of acid catalysts. The reaction conditions are critical for achieving high yields and purity. For instance, a study demonstrated that using p-toluenesulfonic acid as a catalyst under controlled temperature conditions yields the desired compound effectively .

Antiviral Properties

Recent research has highlighted the potential antiviral properties of compounds related to tetrahydropyrans. For example, the incorporation of tetrahydropyran moieties in HIV protease inhibitors has shown significant potency against multidrug-resistant strains of HIV. Inhibitors designed with similar structural features exhibited low Ki values (as low as 2.7 pM) and effective antiviral activity (EC50 values around 0.5 nM) . This suggests that this compound may share similar mechanisms of action.

Enzyme Inhibition

Compounds containing tetrahydropyran structures have been studied for their ability to inhibit various enzymes. For instance, phosphoryl-substituted tetrahydropyrans have been shown to act as effective inhibitors of dipeptidyl peptidase IV (DPP-IV), an important target in diabetes management . The design strategies that enhance hydrogen bonding interactions appear to be crucial for the inhibitory activity of these compounds.

Case Studies

Case Study 1: HIV Protease Inhibition

A study focused on designing inhibitors based on the tetrahydropyran scaffold demonstrated that modifications to the substituents significantly impacted the binding affinity and selectivity for HIV protease. The introduction of flexible linkers and polar groups improved interactions within the enzyme's active site, leading to enhanced antiviral efficacy .

Case Study 2: Dipeptidyl Peptidase IV Inhibition

Research on phosphoryl-substituted tetrahydropyrans revealed their potential as DPP-IV inhibitors. The synthesis of these compounds involved asymmetric addition reactions that produced enantioenriched products, which were then evaluated for their biological activity. The results indicated promising inhibitory effects against DPP-IV, suggesting a pathway for developing diabetes therapeutics .

Data Table: Summary of Biological Activities

| Activity | Target | IC50/EC50 Values | Notes |

|---|---|---|---|

| Antiviral | HIV Protease | Ki=2.7 pM / EC50=0.5 nM | Effective against multidrug-resistant strains |

| Enzyme Inhibition | Dipeptidyl Peptidase IV | Not specified | Potential therapeutic application in diabetes |

| General Pharmacological Effects | Various | Not specified | Structure-activity relationship studies ongoing |

特性

分子式 |

C9H14O2 |

|---|---|

分子量 |

154.21 g/mol |

IUPAC名 |

2-but-2-ynoxyoxane |

InChI |

InChI=1S/C9H14O2/c1-2-3-7-10-9-6-4-5-8-11-9/h9H,4-8H2,1H3 |

InChIキー |

GPHFAXOTGAHRJD-UHFFFAOYSA-N |

正規SMILES |

CC#CCOC1CCCCO1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。